molecular formula C8H10N2 B027074 1,2,3,4-Tetrahydro-2,7-naphthyridine CAS No. 108749-08-2

1,2,3,4-Tetrahydro-2,7-naphthyridine

Cat. No. B027074
Key on ui cas rn: 108749-08-2
M. Wt: 134.18 g/mol
InChI Key: OZTPQWRLHLQVBD-UHFFFAOYSA-N
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Patent
US07700604B2

Procedure details

In Route C, commercially available 5-bromo-2-methoxy-4-methylpyridine in anhydrous tetrahydrofuran is metallated with n-BuLi and then treated with N,N-dimethylformamide to afford 6-methoxy-4-methylnicotinaldehyde. This was converted to the tert-butylimine with tert-butylamine in dichloromethane. Metallation with lithium 2,2,6,6-tetramethylpiperidide (Li-TMP) (cf. J. Org. Chem. 1993, 58, 2463-2467) and addition of N,N-dimethylformamide affords the iminoacetaldehyde which is reduced with sodium cyanoborohydride in methanol to give 2-tert-butyl-6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine. Cleavage of the methyl group with refluxing 48% hydrobromic acid and treatment with triflic anhydride in the presence of base gives (VIIb) protected as the tert-butylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.C([N:21]1[CH2:30][CH2:29][C:28]2[C:23](=[CH:24][N:25]=[C:26](OC)[CH:27]=2)[CH2:22]1)(C)(C)C>>[CH2:24]1[C:23]2[C:28](=[CH:29][CH:30]=[N:21][CH:22]=2)[CH2:27][CH2:26][NH:25]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1CC2=CN=C(C=C2CC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives (VIIb)

Outcomes

Product
Name
Type
Smiles
C1NCCC2=CC=NC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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